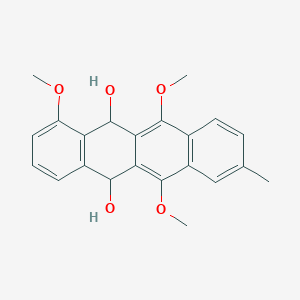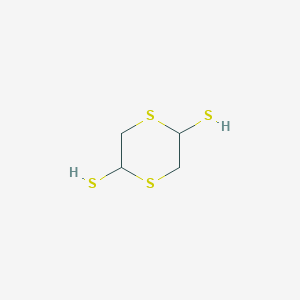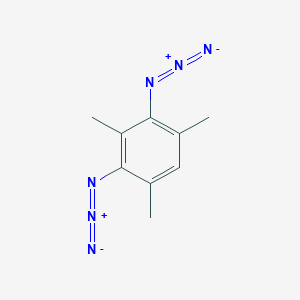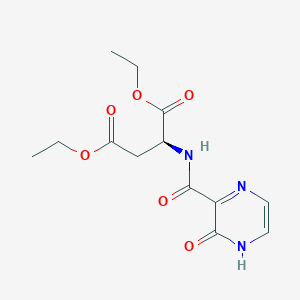
5,12-Naphthacenediol, 5,12-dihydro-1,6,11-trimethoxy-8-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,12-Naphthacenediol, 5,12-dihydro-1,6,11-trimethoxy-8-methyl- is a complex organic compound with the molecular formula C18H14O2. It is known for its unique chemical structure and properties, which make it a subject of interest in various scientific fields .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5,12-Naphthacenediol, 5,12-dihydro-1,6,11-trimethoxy-8-methyl- involves multiple steps, typically starting from simpler aromatic compounds. The process often includes:
Aromatic substitution reactions: to introduce methoxy groups.
Hydrogenation reactions: to reduce double bonds.
Oxidation reactions: to form diol groups.
Industrial Production Methods
Analyse Chemischer Reaktionen
Types of Reactions
5,12-Naphthacenediol, 5,12-dihydro-1,6,11-trimethoxy-8-methyl- undergoes various chemical reactions, including:
Oxidation: Converts hydroxyl groups to carbonyl groups.
Reduction: Reduces double bonds to single bonds.
Substitution: Replaces hydrogen atoms with other functional groups.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate (KMnO4), Chromium trioxide (CrO3).
Reducing agents: Sodium borohydride (NaBH4), Lithium aluminum hydride (LiAlH4).
Catalysts: Palladium on carbon (Pd/C), Platinum oxide (PtO2).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce fully saturated hydrocarbons .
Wissenschaftliche Forschungsanwendungen
5,12-Naphthacenediol, 5,12-dihydro-1,6,11-trimethoxy-8-methyl- has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism by which 5,12-Naphthacenediol, 5,12-dihydro-1,6,11-trimethoxy-8-methyl- exerts its effects involves interactions with various molecular targets and pathways. These may include:
Enzyme inhibition: Binding to active sites of enzymes, thereby inhibiting their activity.
Signal transduction: Modulating signaling pathways within cells.
Gene expression: Influencing the expression of specific genes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5,12-Dihydronaphthacene
- 5,12-Dihydrotetracene
- Dihydronaphthacene
Uniqueness
What sets 5,12-Naphthacenediol, 5,12-dihydro-1,6,11-trimethoxy-8-methyl- apart from similar compounds is its specific arrangement of methoxy and hydroxyl groups, which confer unique chemical and biological properties .
Eigenschaften
CAS-Nummer |
629655-48-7 |
|---|---|
Molekularformel |
C22H22O5 |
Molekulargewicht |
366.4 g/mol |
IUPAC-Name |
1,6,11-trimethoxy-8-methyl-5,12-dihydrotetracene-5,12-diol |
InChI |
InChI=1S/C22H22O5/c1-11-8-9-12-14(10-11)22(27-4)17-18(21(12)26-3)20(24)16-13(19(17)23)6-5-7-15(16)25-2/h5-10,19-20,23-24H,1-4H3 |
InChI-Schlüssel |
LXTGGEBVFXXBIU-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC2=C(C=C1)C(=C3C(C4=C(C=CC=C4OC)C(C3=C2OC)O)O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-{(1E)-N-[3-(Triethoxysilyl)propyl]ethanimidoyl}hex-5-en-2-one](/img/structure/B12581768.png)
![1H-Isoindole-1,3(2H)-dione, 2-[2-(2-iodoethoxy)ethyl]-](/img/structure/B12581776.png)


![Benzenecarbothioic acid, 4-[(trimethylsilyl)ethynyl]-, S-2-pyridinyl ester](/img/structure/B12581799.png)
![3-Pyridinecarboxamide, N-[[4-(hydroxymethyl)phenyl]methyl]-](/img/structure/B12581805.png)

![5-(6-Chloro[1,2,4]triazolo[4,3-b]pyridazin-3-yl)pyrrolidin-2-one](/img/structure/B12581820.png)

![Tributyl[2-(methylsulfanyl)phenyl]stannane](/img/structure/B12581831.png)


![3-{[4-(Tetradecyloxy)phenyl]methyl}-4,5-dihydro-1,2,4-oxadiazol-5-one](/img/structure/B12581844.png)

